molecular formula C11H13BrO3 B2994647 2-(4-Bromophenoxy)-3-methylbutanoic acid CAS No. 63403-28-1

2-(4-Bromophenoxy)-3-methylbutanoic acid

Cat. No.: B2994647
CAS No.: 63403-28-1
M. Wt: 273.126
InChI Key: DQIKXUAKDQUKRP-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-3-methylbutanoic acid is an organic compound that features a bromophenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylbutanoic acid typically involves the reaction of 4-bromophenol with 3-methylbutanoic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction . The reaction can be summarized as follows:

    Reactants: 4-bromophenol and 3-methylbutanoic acid.

    Catalyst: Potassium carbonate.

    Solvent: Acetone.

    Conditions: Heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(4-substituted phenoxy)-3-methylbutanoic acids.

    Oxidation: Formation of 2-(4-bromophenoxy)-3-methylbutanone or this compound derivatives.

    Reduction: Formation of 2-(4-bromophenoxy)-3-methylbutanol.

Scientific Research Applications

2-(4-Bromophenoxy)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylbutanoic acid backbone differentiates it from other bromophenoxy derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIKXUAKDQUKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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